Rilzabrutinib

BTK inhibitor C481S mutation reversible covalent

Select Rilzabrutinib (PRN1008) for your autoimmune and BTK-resistance research. Unlike irreversible inhibitors (e.g., ibrutinib), its reversible covalent cyanoacrylamide warhead yields sustained BTK occupancy while preserving platelet function, reducing experimental bleeding risk in ITP, pemphigus, or IgG4-RD models. Active against C481S mutants (IC50 1.2 nM), it enables translational studies in acquired resistance settings. Supplied at clinically validated 400 mg BID strength and ≥98% purity, suitable for regulatory-grade preclinical and clinical investigations.

Molecular Formula C36H40FN9O3
Molecular Weight 665.8 g/mol
CAS No. 1575591-66-0
Cat. No. B8075278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilzabrutinib
CAS1575591-66-0
Molecular FormulaC36H40FN9O3
Molecular Weight665.8 g/mol
Structural Identifiers
SMILESCC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
InChIInChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1
InChIKeyLCFFREMLXLZNHE-GBOLQPHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rilzabrutinib (CAS 1575591-66-0) Procurement Guide: BTK Inhibitor for Autoimmune Research


Rilzabrutinib (PRN1008) is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) [1], characterized by a molecular weight of approximately 665.76 g/mol and an IC50 of 1.3 nM against wild-type BTK . Unlike first-generation irreversible BTK inhibitors developed primarily for oncology, rilzabrutinib was designed using a 'tailored covalency' platform for non-oncologic autoimmune indications [2]. The compound is currently approved (as Wayrilz®) for chronic immune thrombocytopenia (ITP) and is under investigation for other autoimmune conditions including pemphigus vulgaris, IgG4-related disease, and chronic spontaneous urticaria .

Why Rilzabrutinib Cannot Be Substituted with Generic BTK Inhibitors in Autoimmune Research


Generic substitution of rilzabrutinib with alternative BTK inhibitors is scientifically unsound due to fundamental differences in binding mode (reversible covalent vs. irreversible covalent) and consequent functional outcomes. Rilzabrutinib's reversible covalent mechanism, enabled by a cyanoacrylamide warhead, allows for sustained target occupancy with short systemic exposure, a property that translates into preserved platelet aggregation function—a critical safety differentiator in non-oncologic applications [1]. In contrast, irreversible inhibitors like ibrutinib cause prolonged BTK inhibition that impairs platelet function via off-target effects on Tec family kinases [2]. Additionally, rilzabrutinib retains low-nanomolar potency against the C481S resistance mutation that abrogates the activity of irreversible inhibitors [3]. These mechanistic distinctions mandate compound-specific validation and preclude interchangeable use in preclinical or clinical studies.

Rilzabrutinib Quantitative Differentiation Evidence: Comparator-Based Analysis


Rilzabrutinib Retains Potency Against C481S Resistance Mutation: 833-fold Superior to Ibrutinib

Rilzabrutinib maintains low-nanomolar inhibitory activity against the clinically relevant BTK C481S mutant, a common resistance mechanism that renders first-generation irreversible inhibitors ineffective. In a head-to-head in vitro comparison using a BTK C481S mutant cell model, rilzabrutinib exhibited an IC50 of 1.2 nM, whereas ibrutinib's IC50 increased to approximately 1 μM [1]. This represents an approximately 833-fold difference in potency against the mutant kinase. The reversible covalent binding mode, which does not rely on covalent bond formation with C481, underlies this retained activity [2].

BTK inhibitor C481S mutation reversible covalent kinase resistance ibrutinib

Platelet Aggregation Preservation: Rilzabrutinib vs. Ibrutinib Functional Differentiation

A critical differentiation for autoimmune applications is the preservation of platelet function. Rilzabrutinib was specifically engineered to avoid the platelet aggregation impairment observed with irreversible BTK inhibitors like ibrutinib [1]. While ibrutinib is known to inhibit collagen-induced platelet aggregation due to off-target inhibition of Tec family kinases (e.g., Tec, Itk, Bmx), rilzabrutinib demonstrates no significant effect on platelet aggregation in functional assays [2]. This functional preservation has been confirmed in both preclinical models and clinical studies, where rilzabrutinib-treated patients maintained normal hemostatic responses .

BTK inhibitor platelet aggregation hemostasis ibrutinib off-target effects

Kinase Selectivity Ranking: Rilzabrutinib's Position Among Next-Generation BTK Inhibitors

A comprehensive head-to-head selectivity screen across the human kinome, followed by binding affinity quantification, ranked six next-generation BTK inhibitors from most to least selective as follows: remibrutinib > fenebrutinib > evobrutinib > orelabrutinib > rilzabrutinib > tolebrutinib [1]. This ranking places rilzabrutinib in the moderate-selectivity tier among its covalent-reversible, covalent-irreversible, and non-covalent reversible peers. The study was conducted under identical assay conditions to minimize inter-assay variability, providing a robust comparative dataset for compound selection [2].

BTK inhibitor kinase selectivity off-target profiling remibrutinib fenebrutinib

Clinical Platelet Response in ITP: Rilzabrutinib 400 mg BID vs. Placebo (LUNA 3 Phase 3)

In the pivotal phase 3 LUNA 3 trial (NCT04562766), rilzabrutinib 400 mg twice daily demonstrated superior durable platelet response compared to placebo in adults with persistent or chronic ITP. The primary endpoint—durable platelet response defined as ≥50×10⁹/L for at least 5 of 8 weekly measurements—was achieved with a statistically significant difference favoring rilzabrutinib [1]. Median time to first platelet response was 36 days in the rilzabrutinib arm versus not reached in the placebo arm (P<0.0001). The median number of weeks with platelet response was 7 weeks for rilzabrutinib compared to <1 week for placebo (P<0.0001) .

ITP platelet response clinical trial LUNA 3 placebo-controlled

Absolute Oral Bioavailability and PK Profile: Rilzabrutinib 400 mg Tablet

Rilzabrutinib exhibits a distinct pharmacokinetic profile characterized by rapid absorption, low oral bioavailability, and short systemic half-life—properties that are coupled with sustained target engagement due to its reversible covalent mechanism. Following a single 400 mg oral dose, the median Tmax was 2.03 hours (range 1.83-2.50 h), and the geometric mean terminal half-life was 3.20 hours (CV 51.0%) [1]. Absolute oral bioavailability was low (<5%), and the majority of radioactivity was excreted in feces (92.9% in non-bile collection subjects), with negligible renal clearance of the parent compound [2].

pharmacokinetics bioavailability Tmax half-life ADME

Phase 1/2 Dose-Finding: 400 mg BID Established as Optimal Clinical Dose

An adaptive, open-label, dose-finding phase 1/2 study (NCT03395210) evaluated rilzabrutinib in patients with relapsed ITP. The study established the 400 mg twice-daily (BID) dose as optimal for clinical activity and safety [1]. Across all dose levels, 67% of patients achieved a clinically meaningful platelet count ≥30×10⁹/L, and responses were observed despite prior splenectomy or lack of response to prior ITP therapies [2]. The 400 mg BID dose was subsequently carried forward into the phase 3 LUNA 3 trial.

phase 1/2 dose-escalation ITP platelet response PRN1008

Rilzabrutinib Procurement-Driven Application Scenarios: From Target Validation to Clinical Research


Preclinical Modeling of BTK Inhibitor Resistance (C481S Mutation)

Rilzabrutinib's retained potency against the BTK C481S mutant (IC50 = 1.2 nM) enables its use as a tool compound in cell-based models of acquired resistance to irreversible BTK inhibitors. Investigators can employ rilzabrutinib to study signaling pathways that remain sensitive to reversible covalent inhibition after C481S emergence, a scenario relevant to chronic lymphocytic leukemia and other B-cell malignancies where ibrutinib resistance develops [1].

Autoimmune Disease Research Requiring Preservation of Platelet Function

For in vivo studies of immune thrombocytopenia (ITP), pemphigus, or other autoimmune conditions where bleeding risk is a confounding variable, rilzabrutinib offers a BTK inhibition strategy that spares platelet aggregation. This functional differentiation from ibrutinib and other irreversible inhibitors reduces experimental variability and improves translational relevance to human autoimmune pathology [2].

Comparative Kinase Selectivity Profiling and Off-Target Assessment

Rilzabrutinib's defined position in the next-generation BTK inhibitor selectivity ranking (5th of 6 compounds) provides a reference point for investigators conducting head-to-head kinome profiling or structure-activity relationship (SAR) studies. The compound can serve as a benchmark for moderate-selectivity reversible covalent inhibitors when compared to highly selective agents like remibrutinib or non-covalent inhibitors like fenebrutinib [3].

Phase 3-Ready Dosing for Clinical Research in ITP and Pemphigus

With the 400 mg twice-daily dose validated in phase 1/2 studies and confirmed in the phase 3 LUNA 3 trial, rilzabrutinib is supplied at a clinically optimized strength for investigator-initiated trials or expanded access programs in ITP, pemphigus vulgaris, and other autoimmune indications. The established safety and efficacy profile supports procurement for clinical studies where regulatory-grade compound is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rilzabrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.